molecular formula C19H24ClN3O7 B12375627 Thalidomide-PEG3-NH2 (hydrochloride)

Thalidomide-PEG3-NH2 (hydrochloride)

Cat. No.: B12375627
M. Wt: 441.9 g/mol
InChI Key: UNNSZZPWHUBHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-PEG3-NH2 (hydrochloride) is a compound that combines thalidomide with a polyethylene glycol (PEG) linker and an amino group, forming a hydrochloride salt. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). Thalidomide-PEG3-NH2 (hydrochloride) acts as a cereblon ligand, which is crucial for recruiting the CRBN protein in PROTAC technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-PEG3-NH2 (hydrochloride) involves several steps:

Industrial Production Methods

Industrial production of Thalidomide-PEG3-NH2 (hydrochloride) follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thalidomide-PEG3-NH2 (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drug delivery systems and bioconjugates .

Mechanism of Action

Thalidomide-PEG3-NH2 (hydrochloride) exerts its effects by acting as a cereblon ligand. It binds to the CRBN protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, where it helps in the selective degradation of disease-causing proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-PEG3-NH2 (hydrochloride) is unique due to its specific PEG linker length and functionalization, which provide optimal properties for PROTAC applications. Its ability to effectively recruit CRBN and facilitate targeted protein degradation makes it a valuable tool in chemical biology and drug discovery .

Properties

Molecular Formula

C19H24ClN3O7

Molecular Weight

441.9 g/mol

IUPAC Name

4-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride

InChI

InChI=1S/C19H23N3O7.ClH/c20-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)22(18(12)25)13-4-5-15(23)21-17(13)24;/h1-3,13H,4-11,20H2,(H,21,23,24);1H

InChI Key

UNNSZZPWHUBHBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCN.Cl

Origin of Product

United States

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